4-(2,3,4-Trimethoxybenzoyl)piperazine-1-sulfonyl fluoride
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Overview
Description
4-(2,3,4-Trimethoxybenzoyl)piperazine-1-sulfonyl fluoride is a chemical compound that features a piperazine ring substituted with a 2,3,4-trimethoxybenzoyl group and a sulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3,4-Trimethoxybenzoyl)piperazine-1-sulfonyl fluoride typically involves the reaction of 2,3,4-trimethoxybenzoic acid with piperazine, followed by sulfonylation with a sulfonyl fluoride reagent. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the sulfonyl fluoride group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2,3,4-Trimethoxybenzoyl)piperazine-1-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases like triethylamine, nucleophiles such as amines, and oxidizing or reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions may produce sulfone derivatives.
Scientific Research Applications
4-(2,3,4-Trimethoxybenzoyl)piperazine-1-sulfonyl fluoride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting enzymes or receptors involved in various diseases.
Organic Synthesis:
Biological Studies: Researchers may use this compound to study the effects of sulfonyl fluoride groups on biological systems, including enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of 4-(2,3,4-Trimethoxybenzoyl)piperazine-1-sulfonyl fluoride involves its interaction with molecular targets such as enzymes. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic residues in the active site of enzymes, leading to enzyme inhibition. This mechanism is similar to that of other sulfonyl fluoride-containing compounds used as enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
1-(2,3,4-Trimethoxybenzyl)piperazine: This compound shares the 2,3,4-trimethoxybenzyl group but lacks the sulfonyl fluoride functionality.
1-(2,3,4-Trimethoxybenzoyl)piperazine: Similar to the target compound but without the sulfonyl fluoride group.
Uniqueness
4-(2,3,4-Trimethoxybenzoyl)piperazine-1-sulfonyl fluoride is unique due to the presence of both the 2,3,4-trimethoxybenzoyl and sulfonyl fluoride groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
4-(2,3,4-trimethoxybenzoyl)piperazine-1-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O6S/c1-21-11-5-4-10(12(22-2)13(11)23-3)14(18)16-6-8-17(9-7-16)24(15,19)20/h4-5H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSILKUBBVQGOOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)F)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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